Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside
Overview
Description
Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is a synthetic compound with the molecular formula C16H19NO6S and a molecular weight of 353.39 g/mol . It is an off-white powder that is typically stored at temperatures between 0-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is a synthetic compound with wide-ranging applications in the investigation of intricate cellular processes and signaling pathways
Mode of Action
It is known to interact with its targets to influence cellular processes and signaling pathways .
Biochemical Pathways
This compound is involved in various biochemical pathways related to diverse afflictions such as cancer and diabetes
Result of Action
It is known to have applications in the investigation of intricate cellular processes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves multiple steps. One common method includes the reaction of 2-deoxy-2-phthalimido-D-glucose with ethyl thioglycoside under specific conditions . The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures, such as High-Performance Liquid Chromatography (HPLC), are employed to maintain the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular processes and signaling pathways.
Industry: The compound is used in the production of various biochemical reagents and materials
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside: Another synthetic compound with similar applications but different structural features.
2-deoxy-2-phthalimido-D-glucose: A precursor in the synthesis of Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications .
Properties
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6S/c1-2-24-16-11(13(20)12(19)10(7-18)23-16)17-14(21)8-5-3-4-6-9(8)15(17)22/h3-6,10-13,16,18-20H,2,7H2,1H3/t10-,11-,12-,13-,16+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCVQBKFARVQFE-ZPFNRVMVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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